2,2,2-Trifluoroethanol-d3

Catalog No.
S1897244
CAS No.
77253-67-9
M.F
C2H3F3O
M. Wt
103.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoroethanol-d3

CAS Number

77253-67-9

Product Name

2,2,2-Trifluoroethanol-d3

IUPAC Name

1,1-dideuterio-1-deuteriooxy-2,2,2-trifluoroethane

Molecular Formula

C2H3F3O

Molecular Weight

103.06 g/mol

InChI

InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i1D2,6D

InChI Key

RHQDFWAXVIIEBN-IDPMSXFZSA-N

SMILES

C(C(F)(F)F)O

Canonical SMILES

C(C(F)(F)F)O

Isomeric SMILES

[2H]C([2H])(C(F)(F)F)O[2H]

The exact mass of the compound (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2,2-Trifluoroethanol-d3 (CF3CD2OD) is a fully deuterated, fluorinated solvent primarily procured for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. With a standard isotopic purity of ≥99.5 atom % D, it serves as a critical co-solvent for structural biology, particularly in the conformational analysis of peptides and proteins. TFE-d3 possesses a boiling point of 77–80 °C and a density of approximately 1.42 g/mL, making it highly processable and easy to remove via lyophilization . Its primary commercial and scientific value lies in its ability to mimic hydrophobic membrane environments and induce α-helical structures in otherwise disordered peptides, all while providing an optically clear, proton-free background that is essential for complex 2D NMR structural elucidation[1].

Substituting TFE-d3 with unlabeled 2,2,2-Trifluoroethanol (TFE) or partially deuterated TFE-d2 (CF3CD2OH) critically compromises NMR workflows. Unlabeled TFE produces a massive CH2 quartet at approximately 3.9 ppm and a broad hydroxyl peak, which directly overlap with the critical α-proton and side-chain resonance regions of peptides, rendering 2D NOESY and TOCSY spectral assignments nearly impossible without artifact-prone solvent suppression . While TFE-d2 eliminates the CH2 signal, it retains the exchangeable -OH proton. In aqueous or mixed-solvent systems, this labile proton exchanges with the sample's amide protons, scrambling Hydrogen/Deuterium (H/D) exchange data and introducing a broad water/solvent peak [1]. Procurement of fully deuterated TFE-d3 is therefore mandatory to ensure a completely clean 1H NMR background and absolute control over the exchangeable proton pool.

Elimination of Spectral Overlap in Peptide α-Proton Regions

In 1H NMR structural studies of peptides, the choice of solvent dictates the visibility of the peptide backbone. Unlabeled TFE exhibits a strong CH2 quartet at ~3.9 ppm. Because peptide α-protons typically resonate between 3.5 and 5.5 ppm, the unlabeled solvent completely masks these critical structural markers. TFE-d3 (≥99.5 atom % D) reduces this solvent background signal by over 99.5%, leaving the 3.9 ppm region completely unobstructed for accurate integration of NOE cross-peaks .

Evidence Dimension1H NMR Solvent Background at ~3.9 ppm
Target Compound Data<0.5% residual proton signal (clean baseline)
Comparator Or BaselineUnlabeled TFE (massive CH2 quartet masking α-protons)
Quantified Difference>99.5% reduction in spectral interference
Conditions1H NMR spectroscopy of peptides in TFE/water mixtures

Eliminating the 3.9 ppm solvent peak is essential for assigning peptide backbone structures without relying on complex, signal-distorting solvent suppression sequences.

Induction of α-Helical Conformations in Membrane-Active Peptides

TFE-d3 is uniquely procured for its ability to act as a membrane-mimetic co-solvent that stabilizes secondary structures. For example, in NMR studies of amphipathic antimicrobial peptides (like clavanin A), the peptides remain largely unstructured (random coil, <10% helicity) in pure D2O or aqueous buffer. However, the addition of 30–50% (v/v) TFE-d3 induces a stable α-helical conformation, allowing for precise 3D structural determination via 2D NMR [1].

Evidence DimensionPeptide α-helical propensity
Target Compound DataStable α-helix formation (e.g., in 50% TFE-d3/water mixture)
Comparator Or BaselinePure D2O / aqueous buffer (random coil / unstructured)
Quantified DifferenceTransition from <10% to highly structured α-helical domains
Conditions2D NMR structural elucidation of amphipathic peptides

Procuring TFE-d3 allows researchers to accurately model and solve the active conformations of membrane-binding proteins that would otherwise appear disordered in standard aqueous solvents.

Control of the Exchangeable Proton Pool in H/D Exchange NMR

In studies mapping the solvent-accessible core of mature amyloid fibrils, fibrils must be rapidly solubilized while preserving the isotopic labeling of protected amides. Using a 40% (v/v) TFE-d3 / D2O mixture rapidly dissolves the fibrils into NMR-resolvable monomers while minimizing post-trap H/D exchange. If TFE-d2 or unlabeled TFE were used, the introduction of massive amounts of protium (1H) from the solvent's hydroxyl group would rapidly back-exchange with the peptide's deuterated amides, destroying the quantitative solvent protection data[1].

Evidence DimensionPost-trap H/D exchange interference
Target Compound DataTFE-d3 (no protium introduced, preserves H/D ratio)
Comparator Or BaselineTFE-d2 or TFE (introduces massive molar excess of exchangeable 1H)
Quantified DifferencePrevention of rapid back-exchange of protected amide deuterons
ConditionsSolubilization of amyloid fibrils for H/D exchange NMR at pH ~3

Fully deuterated TFE-d3 is strictly required for H/D exchange workflows to prevent solvent-induced scrambling of the isotopic labeling pattern.

2D NMR Structural Elucidation of Antimicrobial and Membrane Peptides

TFE-d3 is the solvent of choice for determining the 3D structures of amphipathic, antimicrobial, and cell-penetrating peptides. By using 30–50% TFE-d3/water mixtures, researchers can mimic the dielectric environment of a lipid bilayer, inducing the peptide's biologically active α-helical conformation while maintaining a completely transparent 1H NMR background for NOESY/TOCSY assignments [1].

H/D Exchange NMR for Neurodegenerative Disease Research

In the structural mapping of amyloid-beta fibrils and other neurodegenerative aggregates, TFE-d3 is utilized to rapidly dissociate mature fibrils into monomers. Its fully deuterated nature (CF3CD2OD) ensures that the solvent does not introduce unwanted protons, allowing researchers to accurately quantify which specific amino acid residues were protected within the fibril core via H/D exchange NMR [2].

Analysis of Fluorinated Polymers and Synthetic Foldamers

For the characterization of complex fluorinated polymers or synthetic hydrogen-bond surrogate (HBS) helices, TFE-d3 provides excellent solvating power for highly fluorinated or hydrophobic backbones. It allows for simultaneous 1H, 13C, and 19F NMR analysis without solvent signal interference, ensuring accurate integration of polymer end-groups or peptide side-chains [3].

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (86.36%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

77253-67-9

Wikipedia

(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol

Dates

Last modified: 08-16-2023

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